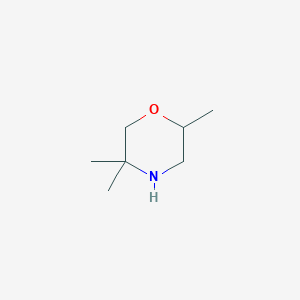
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
Übersicht
Beschreibung
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea, also known as MET, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is not fully understood. However, studies have suggested that this compound can bind to proteins and modify their function. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, this compound has been shown to activate certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, this compound has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. One potential direction is the development of new drugs based on the structure of this compound. This compound has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound binds to proteins and modifies their function. Finally, the study of the biochemical and physiological effects of this compound in vivo is an important future direction. In vivo studies will help to determine the potential therapeutic applications of this compound in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. This compound can bind to proteins and modify their function, allowing researchers to study the role of specific proteins in biological processes. This compound has also been used in the development of biosensors for the detection of various molecules, including glucose and cholesterol.
In pharmacology, this compound has been studied for its potential applications in drug discovery. This compound has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, this compound has been used in the study of drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-5-4-10-9(14)11-8(12)7-3-2-6-15-7/h2-3,6H,4-5H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPVUFRBLQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)


![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)




